(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-(pyridin-3-ylacetyl)-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that require precise conditions to ensure the desired configuration and yield. For instance, the discovery of novel alpha 7 nicotinic acetylcholine receptor agonists involves complex synthetic routes to achieve compounds with high receptor selectivity and brain penetration, indicating the sophisticated methods needed for such molecules (O’Donnell et al., 2010).
Molecular Structure Analysis
Molecular structure determination, often through X-ray crystallography, provides insights into the 3D arrangement of atoms within a molecule, essential for understanding its reactivity and interaction with biological targets. Studies on related heterocyclic compounds reveal detailed structural information, demonstrating the importance of molecular geometry in their chemical behavior and potential applications (Lynch et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving compounds with diazabicyclo nonane structures can be complex, involving multiple reaction pathways and products. Research on similar molecules has shown that their reactivity can lead to a wide variety of chemical transformations, useful in synthesizing novel derivatives with potentially beneficial properties (Vaughan et al., 2006).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and vaporization enthalpies, are critical for their practical application. Research on the vaporization enthalpies of related heterocyclic compounds provides valuable data on their thermal stability and volatility (Lipkind et al., 2011).
Chemical Properties Analysis
Understanding the chemical properties, including acidity, basicity, and reactivity towards various reagents, is crucial for the application of these compounds in synthesis and potential therapeutic uses. Studies on the synthesis and reactivity of N,S-containing heterocycles reveal the complexity and versatility of these molecules in chemical reactions (Dotsenko et al., 2007).
properties
IUPAC Name |
1-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-2-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-18(22-13-21-14)12-23-9-16-4-5-17(11-23)24(10-16)19(25)7-15-3-2-6-20-8-15/h2-3,6,8,13,16-17H,4-5,7,9-12H2,1H3,(H,21,22)/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJKXRPNQSAVRZ-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CC3CCC(C2)N(C3)C(=O)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CN1)CN2C[C@@H]3CC[C@H](C2)N(C3)C(=O)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-2-pyridin-3-ylethanone |
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